[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Catalog No.
S884993
CAS No.
30462-35-2
M.F
C43H32O20
M. Wt
868.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trih...

CAS Number

30462-35-2

Product Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

IUPAC Name

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)

InChI Key

ZEASWHWETFMWCV-UHFFFAOYSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Synonyms

Theaflavin 3; Theaflavin 3,3’-di-O-gallate; TF3; 3,4,5-Trihydroxy-benzoic Acid (3,4,6-Trihydroxy-5-oxo-5H-benzocycloheptene-1,8-diyl)bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] Ester; [2R-[2α(2R*,3R*),3α]]- 3,4,5-Trihydroxy-benzoi

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

The compound [(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule featuring multiple hydroxyl groups and aromatic structures. Its intricate design suggests potential bioactivity due to the presence of phenolic and chromenic units, which are known for their antioxidant properties. The stereochemistry indicated by the (2R,3R) notation suggests specific spatial arrangements that may influence its biological interactions.

Research suggests that TFDG's mechanism of action may involve its antioxidant properties and potential interactions with cellular pathways [, ]. More research is needed to fully understand its mechanisms.

TFDG is generally considered safe for consumption in amounts typically found in black tea []. However, limited data is available on its safety in isolated forms or high concentrations.

Anti-inflammatory Properties:

TFDG exhibits potent anti-inflammatory effects, making it a potential therapeutic candidate for various inflammatory diseases. Studies have shown its efficacy in:

  • Alleviating collagen-induced arthritis: TFDG was found to protect against arthritis by suppressing inflammation and promoting anti-inflammatory macrophage activity through the regulation of autophagy, a cellular cleaning process .
  • Inhibiting neointima formation: TFDG demonstrated the ability to prevent the thickening of the inner lining of blood vessels, a process associated with cardiovascular diseases, by suppressing the proliferation and migration of smooth muscle cells .

Anti-cancer Potential:

TFDG has been studied for its potential role in cancer prevention and treatment. Research suggests it may:

  • Induce apoptosis (programmed cell death): Studies have shown TFDG to promote cell death in various cancer cell lines, including ovarian cancer cells .
  • Modulate signaling pathways involved in cancer development: TFDG may exert its anti-cancer effects by modulating specific signaling pathways crucial for cancer cell growth and survival .

Antiviral Activity:

TFDG holds promise as a potential antiviral agent. Research suggests it may:

  • Target various viruses: Studies have shown TFDG's activity against various viruses, including influenza, herpes simplex, and rotavirus .
  • Interfere with the viral life cycle: TFDG may inhibit the viral replication process by interfering with specific viral enzymes or binding to viral particles .

Other Potential Applications:

Aside from the mentioned areas, TFDG is being explored for its potential roles in:

  • Neurodegenerative diseases: Studies suggest TFDG may have neuroprotective effects and contribute to cognitive function improvement .
  • Metabolic disorders: Research suggests TFDG's potential in managing obesity and related disorders by influencing energy expenditure and metabolism .

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in:

  • Hydrolysis Reactions: The ester bond in the benzoate moiety can undergo hydrolysis in the presence of water to yield the corresponding acid and alcohol.
  • Oxidation-Reduction Reactions: The multiple hydroxyl groups can act as reducing agents or be oxidized to form quinones.
  • Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions due to their electron-rich nature.

These reactions are facilitated by enzymes in biological systems, which catalyze transformations essential for metabolic processes

The biological activity of this compound is likely significant due to its structural features. Studies on similar compounds indicate potential activities such as:

  • Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative damage.
  • Anticancer Properties: Compounds with similar chromenic structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation .
  • Anti-inflammatory Effects: The presence of multiple hydroxyl groups can contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.

Computer-aided predictions suggest that this compound may exhibit a broad spectrum of biological activities .

Synthesis of this compound could involve several steps:

  • Formation of Chromene Derivatives: Starting from simple phenolic compounds or flavonoids, chromene structures can be synthesized through cyclization reactions.
  • Coupling Reactions: The attachment of benzoate moieties may involve coupling reactions using coupling agents or catalysts.
  • Functional Group Modifications: Hydroxylation or oxidation steps can be employed to introduce additional functional groups necessary for bioactivity.

These synthetic routes would require careful optimization to ensure yield and purity .

This compound has potential applications in:

  • Pharmaceutical Development: Its bioactive properties make it a candidate for drug development targeting oxidative stress-related diseases.
  • Nutraceuticals: Given its antioxidant capabilities, it could be utilized in dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Cosmetics: Its skin-protective properties could be harnessed in cosmetic formulations designed to combat aging and oxidative damage.

Interaction studies would focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or therapeutic efficacy.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential .

Similar Compounds

  • Quercetin
    • Structure: A flavonoid with multiple hydroxyl groups.
    • Activity: Strong antioxidant and anti-inflammatory properties.
  • Curcumin
    • Structure: A polyphenolic compound with a similar chromene structure.
    • Activity: Exhibits anticancer and anti-inflammatory effects.
  • Resveratrol
    • Structure: A stilbenoid with antioxidant properties.
    • Activity: Known for cardiovascular benefits and cancer prevention.

Comparison

CompoundStructural FeaturesBiological Activity
This CompoundMultiple hydroxyl groups; complex structureAntioxidant; anticancer; anti-inflammatory
QuercetinFlavonoid; multiple hydroxylsAntioxidant; anti-inflammatory
CurcuminPolyphenolic; diketoneAnticancer; anti-inflammatory
ResveratrolStilbenoid; two hydroxylsCardioprotective; anticancer

This compound's unique combination of chromene and benzoate functionalities sets it apart from these similar compounds, potentially offering distinct therapeutic benefits .

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

868.14869341 g/mol

Monoisotopic Mass

868.14869341 g/mol

Heavy Atom Count

63

Melting Point

226 - 230 °C

Dates

Modify: 2024-04-14

Explore Compound Types